molecular formula C16H11BrClN3OS2 B2483692 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide CAS No. 392302-80-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Cat. No. B2483692
CAS RN: 392302-80-6
M. Wt: 440.76
InChI Key: DCFQRFLHINQBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide often involves multi-step reactions, starting from basic thiadiazole derivatives. For instance, novel thiadiazole derivatives can be synthesized by reacting potassium thiocyanate in ethanol with various bromides and amines, leading to compounds with antimicrobial activities (Kaneria et al., 2016). Similar synthetic routes can be seen in the production of other thiadiazole compounds, indicating a versatile approach to introducing different substituents to the thiadiazole ring, which can significantly alter the compound's properties and activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, can be complex. The presence of various substituents such as bromobenzyl and chlorobenzamide groups influences the overall molecular conformation and intermolecular interactions. Crystal structure analysis of thiadiazole compounds reveals the significance of these substituents in stabilizing the molecular structure through hydrogen bonding and π-π interactions, contributing to the compound's solid-state properties (Sowmya et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. These reactions include nucleophilic substitution, where bromo derivatives react with nucleophiles to introduce different functional groups, and reduction reactions that alter the thiadiazole core's electronic and structural properties. Such transformations are crucial for modifying the compound's biological activity and solubility (Mataka et al., 1992).

Physical Properties Analysis

The physical properties of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide and related compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The arrangement of atoms and the presence of specific functional groups determine these properties, which are critical for the compound's application in various fields. Studies on similar compounds provide insights into how structural modifications can affect physical properties, aiding in the design of derivatives with desirable characteristics.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with biological targets, are determined by the compound's specific functional groups and molecular architecture. The introduction of bromobenzyl and chlorobenzamide groups, for instance, can enhance the compound's ability to interact with specific receptors or enzymes, influencing its biological activity. Research into the synthesis and characterization of these compounds provides valuable information on how to tailor their chemical properties for specific applications (Tam et al., 2010).

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives: Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a thiadiazole moiety have been synthesized and characterized for photodynamic therapy applications. Their properties as photosensitizers are useful in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

  • Schiff Bases Derived from 1,3,4-Thiadiazole: Schiff bases derived from 1,3,4-thiadiazole have shown significant antimicrobial activity and DNA protective ability against oxidative damage. Some of these compounds have also exhibited cytotoxicity against cancer cell lines (Gür et al., 2020).

Antimicrobial Activity

  • Synthesis of Thiadiazole Derivatives: A study on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing a thiadiazole ring has been conducted. These derivatives were effective against various bacteria (Menteşe, Ülker, & Kahveci, 2015).

Inhibitors of Staphylococcus aureus Sortase A

  • Inhibitory Properties of Thiadiazoles: Thiadiazoles have been identified as inhibitors of Staphylococcus aureus sortase A, an enzyme critical for bacterial infection and virulence. A specific compound, N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide, was found to be a potent inhibitor (Wehrli et al., 2019).

Anticancer Agents

  • Design and Synthesis of Novel Thiadiazole Derivatives: A series of novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. Some compounds showed promising effects against various human tumor cell lines (Almasirad et al., 2016).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-12-6-4-10(5-7-12)9-23-16-21-20-15(24-16)19-14(22)11-2-1-3-13(18)8-11/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFQRFLHINQBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.